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Compound of Interest

Compound Name: Actinoquinol

Cat. No.: B097579

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative of interest in various fields, including
medicinal chemistry and materials science. Its structural elucidation and characterization are
paramount for its application and development. This technical guide provides a comprehensive
overview of the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid, based on
the known spectroscopic behavior of its constituent functional groups. Due to the limited
availability of experimentally-derived public data for this specific molecule, the following
sections present illustrative spectroscopic data tables and generalized experimental protocols.

Chemical Structure

IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid Molecular Formula: C11H11NO4S Molecular
Weight: 253.27 g/mol CAS Number: 15301-40-3

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 8-ethoxyquinoline-5-
sulfonic acid. These values are illustrative and based on the analysis of its functional groups
(quinoline ring, ethoxy group, and sulfonic acid group).

Infrared (IR) Spectroscopy
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Instrument: Bruker Tensor 27 FT-IR[1] Technique: KBr pellet[1]

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (sulfonic acid &

~3400 Broad, Strong ]

water of hydration)
~3100-3000 Medium C-H stretch (aromatic)

) C-H stretch (aliphatic -CHz, -

~2980-2850 Medium

CHs)

. C=C and C=N stretching

~1620-1580 Medium-Strong o

(quinoline ring)
~1480 Medium C-H bending (aliphatic)

S=0 stretch (asymmetric,
~1240 Strong ) )

sulfonic acid)

S=0 stretch (symmetric,
~1170 Strong ] ]

sulfonic acid)
~1040 Strong C-O-C stretch (ethoxy group)
~1030 Strong S-O stretch (sulfonic acid)

C-H out-of-plane bending
~830 Strong
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Raman Spectroscopy

Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]
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Wavenumber (cm~?) Intensity Assignment
~3070 Medium C-H stretch (aromatic)
~2930 Strong C-H stretch (aliphatic)
C=C and C=N stretching
~1610 Strong o )
(quinoline ring)
~1400 Medium Ring stretching (quinoline)
~1030 Medium S=0 symmetric stretch

Visible (UV-Vis)

Molar Absorptivity

Amax (nm) Solvent (©) Transition
€

~240 Ethanol ~35,000 - T

~320 Ethanol ~8,000 n - T

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-de
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~1.45 t 3H -O-CH2-CHs
~4.20 q 2H -O-CH2-CHs
~7.60 d 1H H-6
~8.20 d 1H H-7
~8.90 dd 1H H-4
~9.10 dd 1H H-2
~9.50 d 1H H-3
~11.0 brs 1H -SOsH

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-ds
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Chemical Shift (8) ppm Assignment
~15.0 -O-CH2-CHs
~65.0 -O-CH2-CHs
~115.0 c-7
~122.0 C-3
~125.0 C-4a
~130.0 C-5
~135.0 C-6
~140.0 C-8a
~148.0 C-4
~150.0 C-2
~155.0 C-8
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
253.04 100 [M]* (Molecular lon)
225.05 60 [M - CaHa]*
173.03 40 [M - SOs]*
145.04 80 [M - SOs - C2Ha4]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of 8-ethoxyquinoline-5-sulfonic acid is finely ground
with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The
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mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform
Infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet is also recorded and subtracted from the sample
spectrum to eliminate atmospheric and instrumental interferences.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 8-ethoxyquinoline-5-sulfonic acid is dissolved
in a deuterated solvent (e.g., DMSO-ds) in a standard NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. Both *H and 3C NMR spectra
are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: The raw data is processed using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of 8-ethoxyquinoline-5-sulfonic acid is prepared using a
UV-transparent solvent, such as ethanol.

Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is
recorded over a wavelength range of 200-800 nm using a spectrophotometer. A blank
spectrum of the solvent is also recorded for baseline correction.

Data Analysis: The wavelength of maximum absorbance (Amax) and the corresponding
molar absorptivity are determined from the spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
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« lonization: The sample is ionized using an appropriate technique, such as electrospray
ionization (ESI) or electron ionization (EI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.
o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 8-ethoxyquinoline-5-sulfonic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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